Nizatidine

Catalog No.
S537300
CAS No.
76963-41-2
M.F
C12H21N5O2S2
M. Wt
331.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nizatidine

CAS Number

76963-41-2

Product Name

Nizatidine

IUPAC Name

(E)-1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine

Molecular Formula

C12H21N5O2S2

Molecular Weight

331.5 g/mol

InChI

InChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3/b11-6+

InChI Key

NRFDOJHZMQJSKN-IZZDOVSWSA-N

SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C

Solubility

10-33mg/mL
Soluble in water
3.86e-02 g/L
>49.7 [ug/mL]

Synonyms

Axid, LY 139037, LY-139037, LY139037, N-(2-(((2-((Dimethylamino)methyl)-4-thiazolyl)methyl)thio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamine, Nizatidine

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CSC(=N1)CN(C)C

Description

The exact mass of the compound Nizatidine is 331.1137 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10-33mg/mlsoluble in water3.86e-02 g/l>49.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759289. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Histamine H2 Receptors and Gastric Acid Secretion

Nizatidine belongs to a class of drugs called histamine H2 receptor antagonists. Histamine H2 receptors are present in the stomach lining and stimulate the production of gastric acid. Nizatidine works by competitively binding to these receptors, thereby blocking the action of histamine and reducing stomach acid secretion []. This mechanism of action has been instrumental in research to understand the regulation of gastric acid secretion and its role in peptic ulcer disease [].

Investigation of Nizatidine's Effects Beyond Peptic Ulcers

While Nizatidine's clinical use focuses on peptic ulcers, research is exploring its potential benefits in other areas. Studies have investigated its effectiveness in managing conditions like gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome, which involve excessive stomach acid production [, ].

Research on Nizatidine's Interaction with other Drugs and Treatment Regimens

Nizatidine's interaction with other medications is a crucial area of scientific research. Studies examine how Nizatidine might affect the absorption or metabolism of other drugs, ensuring safe and effective combination therapies [].

Exploring Nizatidine for Potential Anticancer Properties

Recent research suggests Nizatidine might have anticancer properties. Studies are investigating its potential to inhibit the growth and proliferation of certain cancer cells []. It's important to note that this research is still in its early stages, and further investigation is needed to determine Nizatidine's efficacy as a potential anticancer agent.

Utilizing Nizatidine as a Research Tool

Due to its well-understood mechanism of action and established safety profile, Nizatidine can be a valuable tool in scientific research. Scientists might use Nizatidine to study gastric acid secretion, histamine signaling pathways, or the development of peptic ulcer models [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Crystals from ethanol-ethyl acetate
Off-white to buff crystalline solid

XLogP3

1.6

Exact Mass

331.1137

LogP

1.1
1.1

Odor

Mild, sulfur-like odo

Appearance

Off-white to light yellow-brown solid powder.

Melting Point

130-132 °C
203°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P41PML4GHR

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of acid-reflux disorders (GERD), peptic ulcer disease, active benign gastric ulcer, and active duodenal ulcer.
FDA Label

Livertox Summary

Nizatidine is a histamine type 2 receptor antagonist (H2 blocker) which is widely used for treatment of acid-peptic disease and heartburn. Nizatidine has been linked to rare instances of clinically apparent acute liver injury.

Drug Classes

Antiulcer Agents

Therapeutic Uses

Anti-Ulcer Agents; Histamine H2 Antagonists
In the Zollinger-Ellison syndrome and other acid peptic disorders, the efficacy of nizatidine would be expected to be similar to that of ranitidine, but confirmation in clinical studies is required. Nizatidine relieves symptoms and heals lesions in patients with mild to moderate reflux esophagitis.
Histamine H2-receptor antagonists are indicated in the short-term treatment of active duodenal ulcer. They are also indicated (at reduced dosage) in the prevention of duodenal ulcer recurrence in selected patients. /Histamine H2-receptor antagonists; Included in US product labeling/
Nizatidine ... /is/ indicated in the short-term treatment of active benign gastric ulcer. /Included in US product labeling/
Nizatidine ... /is/ indicated in the treatment of pathological gastric hypersecretion associated with Zollinger-Ellison syndrome (alone or as part of multiple endocrine neoplasia Type-1), systemic mastocytosis, and multiple endocrine adenoma. /Included in US product labeling/
Nizatidine ... /is/ indicated in the treatment of acute gastroesophageal reflux disease, which may or may not cause erosion or ulcerative esophagitis. /Included in US product labeling/
Histamine H2-receptor antagonists are not recommended for minor digestive complaints. /Histamine H2-receptor antagonists/
BACKGROUND: Nonsteroidal anti-inflammatory drug (NSAID) use is increasingly recognized as a major factor associated with peptic ulcer disease and complications. We undertook a multicenter, double-blind, placebo-controlled trial to evaluate efficacy and safety of nizatidine in preventing ulcer formation in patients with osteoarthritis who were taking NSAIDs. METHODS: After endoseopy to rule out the presenee of an acute ulcer, 496 patients were randomized to receive nizatidine, 150 mg twice daily (248 patients) or placebo (248 patients) for 3 months. Repeated endoscopies were performed monthly. We defined failure as development of a peptic ulcer (1 > or = 0.3 cm in diameter). RESULTS: Baseline characteristies tested were comparable for the two groups with regard to age, sex, ulcer history, and Helieobacter pylori status. Overall ulcer occurrenee in the nizatidine group (9.7%) was not signifieantly different from that in the placebo group (13.7%; P = .163). High-risk subgroups (patients with ulcer history and patients > or = 65 years of age), however, revealed statistically fewer ulcers for patients reeeiving nizatidine (P = .035 and P = .042, respectively). Analysis of antacid use showed significantly less use in nizatidine recipients, although there were similar percentages of patients showing improvement in dyspeptic symptoms in eaeh treatment group. We failed to observe a conclusive correlation between H pylori status at baseline, as measured by serum immunoglobulin antibody, and developnent of an ulcer. CONCLUSIONS: This study showed that nizatidine, 150 mg, twice daily, significantly reduces the incidence of ulcer formation in high-risk patients taking long-term NSAID therapy. It also relieves NSAID-associated dyspeptic symptoms in some patients.

Pharmacology

Nizatidine is a competitive, reversible inhibitor of histamine at the histamine H2-receptors, particularly those in the gastric parietal cells. By inhibiting the action of histamine on stomach cells, nizatidine reduces stomach acid production. Nizatidine had no demonstrable antiandrogenic action. Full-dose therapy for the problems treated by nizatidine lasts no longer than 8 weeks. It has been demonstrated that treatment with a reduced dose of nizatidine is effective as maintenance therapy following healing of active duodenal ulcers.
Nizatidine is a competitive and reversible histamine H2-receptor antagonist with antacid activity. Nizatidine inhibits the histamine H2-receptors located on the basolateral membrane of the gastric parietal cell, thereby reducing basal and nocturnal gastric acid secretion, resulting in a reduction in gastric volume, acidity, and amount of gastric acid released in response to stimuli.

MeSH Pharmacological Classification

Histamine H2 Antagonists

ATC Code

A - Alimentary tract and metabolism
A02 - Drugs for acid related disorders
A02B - Drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)
A02BA - H2-receptor antagonists
A02BA04 - Nizatidine

Mechanism of Action

Nizatidine competes with histamine for binding at the H2-receptors on the gastric basolateral membrane of parietal cells. Competitive inhibition results in reduction of basal and nocturnal gastric acid secretions. The drug also decreases the gastric acid response to stimuli such as food, caffeine, insulin, betazole, or pentagastrin.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH2 [HSA:3274] [KO:K04150]

Pictograms

Irritant

Irritant

Other CAS

76963-41-2

Wikipedia

Nizatidine

Drug Warnings

Nizatidine should be used with caution and the dose and/or frequency of administration reduced in patients with renal impairment (ie., creatinine clearance less than 50 ml/min), since the drug is excreted principally by the kidneys.
Symptomatic response to nizatidine should not be interpreted as precluding the presence of gastric malignancy.
Rhinitis, pharyngitis, sinusitis, or increased cough has occurred in about 2-10% of patients receiving nizatidine. Diaphoresis occurred more often with nizatidine therapy than with placebo but was not considered drug related because of its association with other concurrent adverse events (e.g., fever, anxiety). Pain, including back or chest pain, has been reported in approximately 2-4% of patients receiving nizatidine. Other adverse events reported in patients receiving nizatidine include myalgia, fever, infection, amblyopia, hyperuricemia, and impotence. In most studies, the incidence of these adverse effects, and of surgical procedures or accidental injuries, was similar in patients receiving nizatidine or placebo. Asymptomatic ventricular tachycardia, decreased libido, and gynecomastia have been reported rarely.
Urticaria occurred more often with nizatidine therapy (0.5% of patients) than with placebo (0.1% of patients) in placebo-controlled clinical studies. Rash, pruritus, or exfoliative dermatitis has occurred in up to 2% of patients receiving nizatidine. Serum sickness-like reactions, anaphylaxis, bronchospasm, laryngeal edema, eosinophilia, vasculitis, and erythema multiforme also have been reported rarely.
For more Drug Warnings (Complete) data for NIZATIDINE (7 total), please visit the HSDB record page.

Biological Half Life

1-2 hours
Half life is 10 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

RP Pioch, Eur Pat Appl 49618; Idem, US Pat 4,375547 (1982, 1983 both to Eli Lilly)

Clinical Laboratory Methods

A precise and accurate solid phase HPLC method with UV detection is described for the determination of nizatidine in human plasma and urine.

Interactions

Concurrent use /of antacids/ with histamine H2-receptor antagonists in the treatment of peptic ulcer may be indicated for the relief of pain; however, simultaneous administration of antacids of medium to high potency (80 mmol to 150 mmol HCl) is not recommended since absorption of histamine H2-receptor antagonists may be decreased; patients should be advised not to take any antacids within 1/2 to 1 hour of histamine H2-receptor antagonists. /Histamine H2-receptor antagonists/
Concurrent use /of bone marrow depressants/ with H2-receptor antagonists may increase the risk of neutropenia or other blood dyscrasias. /Histamine H2-receptor antagonists/
Histamine H2-receptor antagonists may increase gastrointestinal pH; concurrent administration of ketoconazole with histamine H2-receptor antagonists may result in a marked reduction in absorption of ketoconazole; patients should be advised to take histamine H2-receptor antagonists at least 2 hours after ketoconazole. /Histamine H2-receptor antagonists/
Although a decrease in absorption is only reported in the literature for cimetidine and ranitidine, concurrent use with sucralfate may decrease the absorption of any H2-receptor antagonist; patients should be advised to take an H2-receptor antagonist 2 hours before sucralfate. /Histamine H2-receptor antagonists/
No drug interactions were reported when nizatidine and theophylline, lidocaine, warfarin, chlordiazepoxide, diazepam, or lorazepam were used together.

Dates

Modify: 2023-08-15
1: Haag S, Holtmann G. Onset of relief of symptoms of gastroesophageal reflux disease: post hoc analysis of two previously published studies comparing pantoprazole 20 mg once daily with nizatidine or ranitidine 150 mg twice daily. Clin Ther. 2010 Apr;32(4):678-90. doi: 10.1016/j.clinthera.2010.03.020. Review. PubMed PMID: 20435237.
2: Parente F, Bianchi Porro G. Acid inhibitory characteristics of nizatidine in man: an overview. Scand J Gastroenterol Suppl. 1994;206:3-7. Review. PubMed PMID: 7863250.
3: Romero M, Franzosi MG. [Nizatidine]. Medicina (Firenze). 1989 Jan-Mar;9(1):93-6. Review. Italian. PubMed PMID: 2567957.
4: Price AH, Brogden RN. Nizatidine. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in peptic ulcer disease. Drugs. 1988 Nov;36(5):521-39. Review. PubMed PMID: 2905640.
5: Zarling EJ. Prokinetic activity of nizatidine: implications for the management of patients with gastroesophageal reflux disease. Clin Ther. 1999 Dec;21(12):2038-46; discussion 2037. Review. PubMed PMID: 10645751.
6: German SV. [Nizatidine++ among the drugs usable in the treatment of acid-dependent gastric diseases]. Klin Med (Mosk). 1997;75(5):34-41. Review. Russian. PubMed PMID: 9235406.
7: Callaghan JT, Bergstrom RF, Rubin A, Chernish S, Crabtree R, Knadler MP, Obermeyer B, Offen WW, Schneck DW, Aronoff G, et al. A pharmacokinetic profile of nizatidine in man. Scand J Gastroenterol Suppl. 1987;136:9-17. Review. Erratum in: Scand J Gastroenterol Suppl 1991 Aug;26(8):preceding 801. PubMed PMID: 2892261.
8: Morton DM. Pharmacology and toxicology of nizatidine. Scand J Gastroenterol Suppl. 1987;136:1-8. Review. PubMed PMID: 2892249.

Explore Compound Types